molecular formula C13H18N2O B11943082 1-(4-Ethylbenzoyl)piperazine

1-(4-Ethylbenzoyl)piperazine

Cat. No.: B11943082
M. Wt: 218.29 g/mol
InChI Key: FPYQUYNXGBEELR-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with an ethyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylbenzoyl)piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylbenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzoyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. For instance, it could bind to GABA receptors, influencing neuronal signaling pathways and exerting effects on the central nervous system . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methylbenzoyl)piperazine
  • 1-(4-Chlorobenzoyl)piperazine
  • 1-(4-Methoxybenzoyl)piperazine

Comparison: 1-(4-Ethylbenzoyl)piperazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-(4-Methylbenzoyl)piperazine, the ethyl group may enhance lipophilicity and alter the compound’s interaction with biological targets. This can result in differences in pharmacokinetics and pharmacodynamics, making this compound a distinct and valuable compound for research and development .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(4-ethylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H18N2O/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3

InChI Key

FPYQUYNXGBEELR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCNCC2

Origin of Product

United States

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